N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dimethoxybenzamide
Description
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dimethoxybenzamide is a complex organic compound that features a unique combination of benzothiazole, tetrahydrobenzo[b]thiophene, and dimethoxybenzamide moieties
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S2/c1-28-17-11-7-9-15(21(17)29-2)22(27)26-24-20(14-8-3-5-12-18(14)30-24)23-25-16-10-4-6-13-19(16)31-23/h4,6-7,9-11,13H,3,5,8,12H2,1-2H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEHLMMQEAGNHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=C(C3=C(S2)CCCC3)C4=NC5=CC=CC=C5S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dimethoxybenzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Synthesis of Tetrahydrobenzo[b]thiophene: This can be achieved through the cyclization of a suitable diene with sulfur in the presence of a catalyst.
Coupling Reaction: The benzothiazole and tetrahydrobenzo[b]thiophene intermediates are then coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Introduction of Dimethoxybenzamide:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the benzamide moiety, leading to the formation of amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dimethoxybenzamide. Research indicates that this compound may inhibit specific enzymes involved in cell proliferation and survival pathways. For instance:
- In Vitro Studies : The compound has shown significant cytotoxic effects against various cancer cell lines with IC50 values comparable to established chemotherapeutics.
The mechanism of action is believed to involve the inhibition of tubulin polymerization and induction of apoptosis through mitochondrial pathways.
Antitubercular Activity
The compound has also been evaluated for its anti-tubercular properties. Studies suggest that it may inhibit the enzyme DprE1, crucial for mycolic acid biosynthesis in Mycobacterium tuberculosis.
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| This compound | 25 | 99 |
| Rifampicin | 100 | 90 |
These findings indicate that this compound could be a promising candidate for developing new anti-tubercular agents .
Antimicrobial Properties
Further investigations have revealed that derivatives of this compound exhibit antimicrobial activity against various pathogens. The structure's ability to interact with microbial cell membranes enhances its efficacy.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions starting from key intermediates like benzothiazole derivatives. The strategic substitution at different positions allows for the exploration of various biological activities.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of this compound:
- Anticancer Studies : A study conducted by Lihumis et al. reported the synthesis of various benzothiazole derivatives and their evaluation against pancreatic cancer cells, showing promising anticancer activity .
- Antitubercular Activity : A review article highlighted the anti-tubercular effects of benzothiazole derivatives with minimum inhibitory concentrations significantly lower than standard treatments .
- Antimicrobial Efficacy : Research published in Advances in Basic and Applied Sciences demonstrated that modifications to the benzothiazole structure led to enhanced antimicrobial properties against both Gram-positive and Gram-negative bacteria .
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets:
Topoisomerase I Inhibition: The compound intercalates into DNA and inhibits the activity of topoisomerase I, leading to DNA damage and apoptosis in cancer cells.
Enzyme Inhibition: It can inhibit various enzymes by binding to their active sites, affecting their catalytic activity.
Comparison with Similar Compounds
Similar Compounds
3-(benzo[d]thiazol-2-yl)-4-aminoquinoline: Known for its topoisomerase I inhibitory activity.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamide: Studied for its anti-inflammatory properties.
2-((1-((4-substituted phenyl)amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide: Evaluated for its antitumor potential.
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dimethoxybenzamide is unique due to its combination of benzothiazole, tetrahydrobenzo[b]thiophene, and dimethoxybenzamide moieties, which confer distinct chemical and biological properties.
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dimethoxybenzamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action and efficacy against various diseases.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of approximately 394.54 g/mol. The unique structure combines benzothiazole and benzothiophene moieties that may contribute to its diverse biological activities.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Cell Proliferation Inhibition : Studies have shown that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines such as A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung carcinoma) at concentrations ranging from 1 to 4 μM .
- Mechanism of Action : The compound promotes apoptosis and induces cell cycle arrest in cancer cells. Western blot analyses have confirmed the activation of apoptotic pathways in treated cells .
Antimicrobial Activity
Benzothiazole derivatives are known for their broad-spectrum antimicrobial properties:
- In Vitro Studies : Various studies have demonstrated the effectiveness of benzothiazole compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds typically range from 0.5 to 10 µg/mL .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties:
- Mechanisms : It is hypothesized that the compound may exert neuroprotective effects through modulation of oxidative stress pathways and inhibition of neuroinflammatory responses .
Study 1: Anticancer Efficacy
In a recent study involving the compound's analogs, significant reductions in tumor volume were observed in xenograft models treated with benzothiazole derivatives. The study highlighted the potential for these compounds in cancer therapy and their ability to synergize with existing chemotherapeutic agents.
Study 2: Antimicrobial Activity
A comprehensive screening of various benzothiazole derivatives revealed that certain modifications in their structure led to enhanced antimicrobial activity. For example, compounds with methoxy substitutions showed improved efficacy against resistant bacterial strains .
Data Table: Biological Activity Overview
| Activity | Tested Cell Lines/Bacteria | IC50/MIC Values | Mechanism |
|---|---|---|---|
| Anticancer | A431, A549, H1299 | 1 - 4 μM | Apoptosis induction |
| Antimicrobial | Staphylococcus aureus | 0.5 - 10 µg/mL | Cell wall synthesis inhibition |
| Neuroprotective | Neuronal cell lines | Not specified | Oxidative stress modulation |
Q & A
Q. What are the optimal synthetic routes for N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dimethoxybenzamide, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation of benzothiazole derivatives with tetrahydrobenzothiophen-2-amine precursors. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt in anhydrous dichloromethane under nitrogen atmosphere .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve ≥85% purity .
- Yield optimization : Control reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for amine:benzoyl chloride) to minimize side products .
Q. Which analytical techniques are most reliable for structural elucidation of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ 3.7–3.9 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 451.12) .
- X-ray crystallography : For resolving bond angles and dihedral distortions in the benzothiazole-tetrahydrobenzothiophene core .
Q. How do the compound’s physicochemical properties influence its solubility and stability in biological assays?
- Methodological Answer :
- LogP : Predicted ~3.5 (via ChemDraw), indicating moderate lipophilicity. Solubility in DMSO (>10 mM) but limited in aqueous buffers (<0.1 mM) necessitates vehicle optimization for in vitro studies .
- Stability : Degrades under UV light (λ >300 nm) within 24 hours; store in amber vials at –20°C .
Advanced Research Questions
Q. How can contradictory data regarding the compound’s biological activity be resolved (e.g., conflicting IC₅₀ values in kinase inhibition assays)?
- Methodological Answer :
- Assay standardization : Use identical buffer conditions (e.g., 10 mM MgCl₂, 1 mM DTT) and enzyme sources (recombinant vs. cell lysates) .
- Orthogonal validation : Confirm hits via SPR (surface plasmon resonance) for binding kinetics (KD) and ITC (isothermal titration calorimetry) for enthalpy-driven interactions .
- Control compounds : Include staurosporine (pan-kinase inhibitor) to calibrate assay sensitivity .
Q. What in silico strategies are effective for predicting off-target interactions of this benzothiazole derivative?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., EGFR kinase, PDB ID: 1M17) to assess binding poses .
- Pharmacophore modeling : Align with known benzothiazole-based inhibitors (e.g., thioflavin T) to identify shared interaction motifs .
- ADMET prediction : SwissADME for cytochrome P450 inhibition risk and blood-brain barrier permeability .
Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms or conformational flexibility?
- Methodological Answer :
- Single-crystal X-ray diffraction : Resolve π-π stacking between benzothiazole and dimethoxybenzamide groups (distance ~3.4 Å) .
- DFT calculations : Compare experimental vs. computed bond lengths (e.g., C–N in amide: 1.33 Å vs. 1.35 Å) to validate tautomeric preferences .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Chiral chromatography : Use Chiralpak IA columns (hexane/isopropanol, 90:10) to separate diastereomers .
- Asymmetric catalysis : Employ Pd(OAc)₂ with BINAP ligands for stereoselective Suzuki-Miyaura cross-couplings .
- Process optimization : Switch from batch to flow chemistry for exothermic steps (e.g., nitro reduction) to improve reproducibility .
Data Contradiction Analysis
Q. Why do computational models overestimate this compound’s solubility compared to experimental data?
- Methodological Answer :
- Limitation of force fields : Classical models (e.g., OPLS-AA) underestimate π-π stacking effects in aqueous media. Use MD simulations with explicit solvent (TIP3P water) for accuracy .
- Polymorphism : Multiple crystalline forms (e.g., anhydrous vs. hydrate) alter solubility; characterize via PXRD .
Q. How can discrepancies in cytotoxicity profiles across cell lines be systematically addressed?
- Methodological Answer :
- Cell panel diversity : Test in NCI-60 cell lines to identify tissue-specific sensitivity patterns .
- Mechanistic profiling : Combine RNA-seq (e.g., apoptosis pathways) with ROS detection assays to disentangle on-target vs. off-target effects .
Structure-Activity Relationship (SAR) Guidance
Q. Which functional group modifications enhance target selectivity while reducing metabolic clearance?
- Methodological Answer :
- Methoxy substitutions : Replace 2,3-dimethoxy with 3-ethoxy-2-hydroxy to improve metabolic stability (CYP3A4 resistance) .
- Benzothiophene ring saturation : Introduce a 4,5-dihydro moiety to reduce hERG inhibition (patch-clamp validation required) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
